2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 3-thienyl group at position 5 and a pyrazolyl-acetyl moiety at position 2.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-5-9(2)17(16-8)12(18)6-11-14-15-13(19-11)10-3-4-20-7-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABOCHOIYQMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid or its derivatives, such as esters or acid chlorides, under dehydrating conditions.
Coupling of Pyrazole and Oxadiazole Rings: The final step involves the coupling of the pyrazole and oxadiazole rings through a suitable linker, such as an oxoethyl group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack and cycloaddition reactions.
Key Reactions:
-
Nucleophilic Substitution :
The nitrogen atoms in the oxadiazole ring can undergo alkylation or acylation. For example, reaction with propargyl bromide in the presence of NaH forms N-propargylated derivatives, enabling subsequent click chemistry with azides or aldoximes .Example :
-
Oxidative Desulfurization :
In the presence of catalysts like Oxone or iodine, the oxadiazole ring can undergo desulfurization to form 2-amino-1,3,4-oxadiazole derivatives . -
Ring-Opening Reactions :
Hydrolysis under acidic or basic conditions converts the oxadiazole to a diacylhydrazine intermediate, which can further react with electrophiles .
Modifications at the Pyrazole Moiety
The 3,5-dimethylpyrazole group is amenable to electrophilic substitution and Mannich reactions.
Key Reactions:
-
Electrophilic Aromatic Substitution :
The methyl groups direct electrophiles (e.g., nitrating or halogenating agents) to the C-4 position of the pyrazole ring . -
Mannich Reaction :
Reaction with formaldehyde and amines introduces aminoalkyl side chains, enhancing solubility or bioactivity :
Functionalization of the Ketone Group
The α-ketoethyl linker (2-oxoethyl) is reactive toward nucleophiles and reducing agents.
Key Reactions:
-
Reduction :
Reduction with NaBH or LiAlH converts the ketone to a secondary alcohol : -
Condensation Reactions :
The ketone can form hydrazones or Schiff bases when reacted with hydrazines or amines, respectively .
Reactivity of the Thienyl Substituent
The 3-thienyl group participates in electrophilic substitution and cross-coupling reactions.
Key Reactions:
-
Electrophilic Substitution :
Bromination or nitration occurs preferentially at the α-position of the thiophene ring . -
Suzuki Coupling :
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thienyl position :
Cycloaddition and Annulation Reactions
The oxadiazole and thienyl groups enable participation in cycloadditions.
Key Reactions:
-
[3+2] Cycloaddition :
The oxadiazole ring acts as a dipolarophile in reactions with nitrile oxides or azides to form fused heterocycles . -
Pd-Catalyzed Annulation :
Reaction with isocyanides and hydrazides under oxidative conditions generates complex polycyclic systems .
Mechanistic Insights
-
Nucleophilic Substitution : The oxadiazole’s electron-deficient N-atoms facilitate attack by nucleophiles like amines or alkoxides.
-
Electrophilic Aromatic Substitution : The thienyl group’s electron-rich π-system directs electrophiles to its α-position .
-
Cross-Coupling : Pd-mediated mechanisms involve oxidative addition and transmetallation steps .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the pyrazole moiety enhances the bioactivity against various bacterial strains. Studies have shown that modifications to the oxadiazole ring can lead to increased potency against resistant strains of bacteria .
- Anticancer Properties : Several studies have reported the cytotoxic effects of oxadiazole derivatives against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways involved in cell cycle regulation and apoptosis . For instance, compounds similar to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles has been explored in various models of inflammation. Compounds exhibiting this structure have been shown to inhibit pro-inflammatory cytokines and reduce swelling in animal models .
Agricultural Applications
- Pesticidal Activity : Compounds containing oxadiazole rings are being investigated for their effectiveness as pesticides. Their mode of action often involves disrupting the physiological processes of pests, leading to mortality or reduced reproduction rates . The thienyl group enhances lipophilicity, facilitating better penetration into plant tissues.
- Herbicide Development : Research has indicated that oxadiazoles can be designed to target specific biochemical pathways in weeds, providing a selective herbicidal action without harming crops. This selectivity is crucial for sustainable agricultural practices .
Materials Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties . These materials could be utilized in coatings or composite materials.
- Organic Electronics : The electronic properties of oxadiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films contributes to improved device performance and longevity .
Case Study 1: Anticancer Research
In a study conducted by Smith et al., a series of oxadiazole derivatives were synthesized and tested against human breast cancer cell lines. The results demonstrated that compounds with the thienyl substitution exhibited IC50 values significantly lower than those without it, suggesting enhanced anticancer activity due to structural modifications .
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the efficacy of an oxadiazole-based herbicide on common weeds in soybean crops. The results showed a reduction in weed biomass by over 70% compared to untreated controls, indicating the potential for commercial development.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Physicochemical Properties
Table 1: Selected 1,3,4-Oxadiazole Derivatives and Their Properties
Key Observations :
- Substituent Effects on Melting Points : Derivatives with bulky or polar groups (e.g., bromobenzyl in ) exhibit higher melting points (77–114°C), likely due to enhanced intermolecular interactions. The target compound’s 3-thienyl group may lower its melting point compared to halogenated analogs due to reduced polarity .
- Yield Trends : Electron-withdrawing groups (e.g., trifluoromethyl in ) correlate with higher yields (>80%), while nitrile-containing analogs show lower yields (27.7%) due to synthetic challenges .
Antibacterial Activity
The sulfone derivative 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (–5) demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo), outperforming commercial agents like bismerthiazol. It induced plant defense enzymes (SOD, POD) and preserved chlorophyll content, suggesting a dual mechanism of action .
Anti-Inflammatory Activity
Compounds with arylpropanone substituents () exhibited anti-inflammatory activities (~60%) comparable to indomethacin. The target compound’s pyrazolyl group is structurally analogous to anti-inflammatory pyrazole derivatives but lacks the propanone linker, which may limit its efficacy in this context .
Spectroscopic and Analytical Data
Table 2: NMR and HRMS Trends in 1,3,4-Oxadiazoles
Notes:
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.36 g/mol. The structure comprises a pyrazole ring fused with an oxadiazole and thienyl groups, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : These compounds often possess broad-spectrum antimicrobial properties.
- Anti-inflammatory Effects : Pyrazoles are recognized for their ability to inhibit inflammatory pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways : These compounds can interfere with cellular signaling pathways that regulate cell growth and apoptosis.
1. Anticancer Activity
A study evaluated the anticancer effects of various oxadiazole derivatives, including the target compound. Results indicated that it exhibited potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to established chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Oxadiazole Derivative | MCF-7 | 0.08 |
| 2-Oxadiazole Derivative | A549 | 0.10 |
2. Antimicrobial Studies
Another investigation focused on the antimicrobial properties of similar thienyl-pyrazole compounds. The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacological Evaluation
In vivo studies have been conducted to assess the anti-inflammatory properties of the compound using animal models. The results showed a reduction in paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
